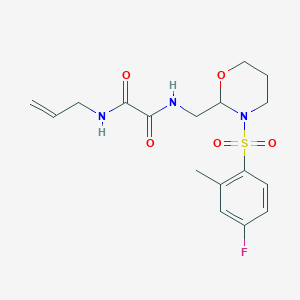
N1-allyl-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-allyl-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C17H22FN3O5S and its molecular weight is 399.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Structural Characteristics
N1-allyl-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide features a multi-functional framework that includes:
- An allyl group
- An oxalamide moiety
- A sulfonyl-substituted oxazinan ring
Molecular Formula
The molecular formula for this compound is C17H20FNO4S, with a molecular weight of approximately 357.41 g/mol.
Research indicates that compounds similar to N1-allyl-N2-(3-(4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide may exhibit various biological activities through several mechanisms:
- Enzyme Inhibition : The compound is hypothesized to inhibit specific enzymes involved in neurotransmitter degradation, which could enhance cognitive functions.
- Antioxidant Properties : It may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
- Neuroprotective Effects : Potential neuroprotective effects have been noted in studies involving models of neurodegenerative diseases.
In Vitro Studies
In vitro assays have demonstrated that related compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical for neurotransmitter regulation in the brain. For instance, compounds with similar structural motifs showed IC50 values ranging from 0.7 to 1.5 μM for AChE inhibition, indicating potent activity against these enzymes .
In Vivo Studies
In vivo studies have showcased the neuroprotective effects of related compounds in animal models of Alzheimer's disease. For example, treatment with a structurally analogous compound resulted in significant improvements in memory and learning tasks alongside biochemical markers indicating reduced oxidative damage .
Alzheimer’s Disease Model
One notable study investigated the effects of a similar compound on cognitive function in scopolamine-induced amnesia models in rats. The results indicated:
- Improvement in Memory : The treated group exhibited significantly better performance on memory tasks compared to the control group.
- Biochemical Analysis : There was a marked decrease in malondialdehyde (MDA) levels and an increase in superoxide dismutase (SOD) and glutathione (GSH) levels, suggesting reduced oxidative stress .
Cancer Research
Another area of interest has been the potential anticancer properties of related compounds. Preliminary studies indicate that these compounds can induce apoptosis in cancer cell lines through modulation of apoptotic pathways, although further research is needed to elucidate the exact mechanisms involved.
Biological Activity Summary
Propriétés
IUPAC Name |
N'-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O5S/c1-3-7-19-16(22)17(23)20-11-15-21(8-4-9-26-15)27(24,25)14-6-5-13(18)10-12(14)2/h3,5-6,10,15H,1,4,7-9,11H2,2H3,(H,19,22)(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUQQOUULDNTJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













